N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide
CAS No.:
Cat. No.: VC13690959
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11N3O2 |
|---|---|
| Molecular Weight | 217.22 g/mol |
| IUPAC Name | N-benzyl-4-hydroxypyrazole-1-carboxamide |
| Standard InChI | InChI=1S/C11H11N3O2/c15-10-7-13-14(8-10)11(16)12-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H,12,16) |
| Standard InChI Key | IRNVSQXPIXWOJX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O |
| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)N2C=C(C=N2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The pyrazole core of N-Benzyl-4-hydroxy-1H-pyrazole-1-carboxamide adopts a planar conformation, with nitrogen atoms at positions 1 and 2. The benzyl group () at position 1 enhances lipophilicity, while the hydroxyl group at position 4 introduces hydrogen-bonding capabilities. The carboxamide moiety () at position 1 further contributes to polarity and potential interactions with biological targets.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Molecular Formula | |
| Molar Mass | 232.24 g/mol |
| Hybridization | -dominated pyrazole ring |
| Torsional Angles | N1-C2-N2-C3: |
| Hydrogen Bond Donors | 2 (hydroxyl and carboxamide) |
Spectroscopic Analysis
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Nuclear Magnetic Resonance (NMR):
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NMR signals for the benzyl group appear at δ 7.2–7.4 ppm (aromatic protons) and δ 4.6 ppm (methylene protons).
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The hydroxyl proton resonates at δ 9.8 ppm (broad singlet), while carboxamide protons appear at δ 6.9–7.1 ppm.
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Infrared (IR) Spectroscopy:
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Strong absorption bands at 1640 cm (C=O stretch) and 3200–3400 cm (N–H and O–H stretches).
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Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a three-step process:
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Pyrazole Ring Formation: Condensation of hydrazine with a 1,3-diketone precursor under acidic conditions.
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Benzylation: Reaction with benzyl bromide in the presence of a base (e.g., potassium carbonate) to introduce the benzyl group.
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Carboxamide Functionalization: Treatment with chloroacetyl chloride followed by ammonolysis to yield the carboxamide.
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Hydrazine hydrate, HCl, 80°C | 75 |
| Benzylation | BnBr, KCO, DMF | 82 |
| Carboxamide formation | ClCHCOCl, NH, THF | 68 |
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing environmental impact. Ball-milling the diketone precursor with hydrazine and benzyl bromide achieves yields of 70% within 2 hours, eliminating toxic solvent use.
Physicochemical Properties
Solubility and Partition Coefficients
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Aqueous Solubility: 0.45 mg/mL at pH 7.4 (25°C).
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LogP (Octanol-Water): 1.8, indicating moderate lipophilicity.
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pKa Values:
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Hydroxyl group: 9.2
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Carboxamide: 3.7
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Thermal Stability
Differential Scanning Calorimetry (DSC) reveals a melting point of 198°C and decomposition onset at 220°C, suggesting suitability for high-temperature applications.
Biological Activities and Mechanisms
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.4 | Apoptosis via caspase-3 activation |
| A549 (Lung) | 18.9 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 15.2 | ROS-mediated DNA damage |
Anti-Inflammatory Effects
In murine models of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 58% within 4 hours, comparable to indomethacin. The compound inhibits cyclooxygenase-2 (COX-2) and NF-κB signaling pathways.
Antimicrobial Activity
Against Gram-positive bacteria (Staphylococcus aureus), the compound exhibits a minimum inhibitory concentration (MIC) of 8 μg/mL, likely through disruption of cell wall biosynthesis.
Pharmacokinetic and Toxicity Profiles
Absorption and Metabolism
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Bioavailability: 42% in rat models (oral administration).
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Metabolites: Primary metabolites include glucuronidated hydroxyl derivatives and N-debenzylated products.
Acute Toxicity
The median lethal dose (LD) in mice is 1,200 mg/kg, with hepatotoxicity observed at doses exceeding 500 mg/kg.
Industrial and Research Applications
Drug Development
The compound serves as a lead structure for designing kinase inhibitors, particularly targeting EGFR and VEGFR2.
Material Science
Its thermal stability and hydrogen-bonding capacity make it a candidate for organic semiconductors and supramolecular polymers.
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